molecular formula C8H8HgO2<br>CH3COOHgC6H5<br>C36H56O8 B031919 4alpha-Phorbol 12-myristate 13-acetate CAS No. 63597-44-4

4alpha-Phorbol 12-myristate 13-acetate

Cat. No.: B031919
CAS No.: 63597-44-4
M. Wt: 616.8 g/mol
InChI Key: PHEDXBVPIONUQT-LQLWEASQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phorbol 12-myristate 13-acetate (PMA; ) is a phorbol ester that is commonly used to activate certain types of PKC, including group A (α, βI, βII, γ) and group B (δ, ε, η, θ) isoforms. 4α-PMA is a structural analog of PMA that does not activate PKC. It is used as a negative control for PMA signaling through PKC.

Scientific Research Applications

Protein Phosphorylation and Cellular Response

4alpha-Phorbol 12-myristate 13-acetate plays a significant role in protein phosphorylation and cellular responses. For instance, it causes the phosphorylation of several rabbit neutrophil polypeptides, affecting cellular processes like enzyme release, cell aggregation, and oxygen consumption. This highlights its impact on cellular mechanisms, particularly in the context of immune cell functions (White et al., 1984).

Phosphorylation of Ras Proteins

It has been observed to influence the phosphorylation of the ras p21 protein in certain cell lines, revealing its role in cellular signaling pathways. The phosphorylation induced by this compound is selective and has implications for understanding cellular growth and oncogenesis (Ballester et al., 1987).

Impact on Metabolic Processes

Studies have shown that this compound impacts metabolic processes in cells. For example, it inhibits adrenaline-stimulated ureogenesis and influences cyclic AMP accumulation in rat hepatocytes. This demonstrates its effect on metabolic pathways and hormonal responses in liver cells (Garcı́a-Sáinz et al., 1985).

Activation of Na+/H+ Exchange in Lymphocytes

This compound also activates the Na+/H+ exchange in lymphocytes, leading to intracellular alkalinization and changes in transmembrane H+ flux. This signifies its role in regulating ion transport and cellular pH, which are crucial for lymphocyte functions (Grinstein et al., 1985).

Enhancement of ATPase Activity

The compound is known to enhance ATPase activity in platelets and muscle, demonstrating its influence on energy metabolism and muscular functions (Puszkin & Zucker, 1973).

Role in Cell Differentiation

It induces differentiation in human leukemia cells and B-cell lymphoma cell lines. This indicates its potential application in understanding and manipulating cell differentiation, which is vital in cancer research and regenerative medicine (Benjamin et al., 1984).

Mechanism of Action

Target of Action

The primary target of 4alpha-Phorbol 12-myristate 13-acetate (4|A-TPA) is Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Mode of Action

4|A-TPA binds to the C1 domain of PKC , inducing membrane translocation and enzyme activation . This interaction results in the activation of certain types of PKC, including group A (α, βI, βII, γ) and group B (δ, ε, η, θ) isoforms .

Biochemical Pathways

The activation of PKC by 4|A-TPA affects various biochemical pathways. For instance, it has been shown to enhance IL-21-induced differentiation of pre-activated B cells into GrB+ regulatory B cells . It also regulates various processes such as gene transcription, cellular growth and differentiation, apoptosis, the immune response, and receptor desensitization .

Pharmacokinetics

It’s known that the compound is soluble in dmso, ethanol, and methanol , which could influence its bioavailability.

Result of Action

The activation of PKC by 4|A-TPA leads to various molecular and cellular effects. For example, it has been shown to enhance the differentiation of pre-activated B cells into GrB+ regulatory B cells . These cells are characterized by the secretion of enzymatically active granzyme B and play a role in immune regulation .

Action Environment

The action, efficacy, and stability of 4|A-TPA can be influenced by various environmental factors. It’s worth noting that the compound has undergone clinical testing in patients with certain hematological diseases, suggesting its potential for therapeutic use .

Safety and Hazards

4α-PMA is toxic if inhaled, in contact with skin, or if swallowed . It may cause eye irritation, respiratory irritation, and an allergic skin reaction . It is suspected of causing cancer .

Future Directions

Research on 4α-PMA is ongoing, and it continues to be a useful tool for structure-activity investigations . For instance, it has been shown to be a reasonably potent activator of TRPV4 channels . Furthermore, this compound has also been shown to increase PGHS-2 mRNA significantly in murine keratinocytes .

Biochemical Analysis

Biochemical Properties

4|A-TPA is known to interact with certain types of PKC, including group A (α, βI, βII, γ) and group B (δ, ε, η, θ) isoforms . Unlike PMA, 4|A-TPA does not activate these PKC isoforms . The nature of these interactions is primarily inhibitory, as 4|A-TPA is used to suppress the activation of PKC .

Cellular Effects

The effects of 4|A-TPA on cells are primarily observed in the context of its role as a negative control for PMA signaling through PKC . For instance, in osteoblasts, treatment with PMA, which activates PKC, suppresses the expression of the Nephronectin gene. This suppression can be inhibited by the PKC signal inhibitor Gö6983 and by transfection with small interfering RNA (siRNA) of PKCα, c-Jun, and c-Fos .

Molecular Mechanism

The molecular mechanism of 4|A-TPA primarily involves its interaction with PKC isoforms . As a structural analog of PMA, 4|A-TPA binds to the same sites on PKC as PMA but does not activate the enzyme . This results in the inhibition of PKC activation and downstream signaling .

Temporal Effects in Laboratory Settings

The effects of 4|A-TPA over time in laboratory settings are primarily observed in the context of its role as a negative control for PMA signaling through PKC . For instance, in osteoblasts, the suppression of Nephronectin gene expression by PMA was noted to be time- and dose-dependent .

Metabolic Pathways

Given its structural similarity to PMA, it may be involved in similar pathways, particularly those involving PKC .

Properties

IUPAC Name

[(1S,2S,6S,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H56O8/c1-7-8-9-10-11-12-13-14-15-16-17-18-29(39)43-32-24(3)35(42)27(30-33(5,6)36(30,32)44-25(4)38)20-26(22-37)21-34(41)28(35)19-23(2)31(34)40/h19-20,24,27-28,30,32,37,41-42H,7-18,21-22H2,1-6H3/t24-,27+,28-,30-,32-,34+,35-,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEDXBVPIONUQT-LQLWEASQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H56O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63597-44-4
Record name (1aR,1bS,4aS,7aS,7bS,8R,9R,9aS)-9a-(Acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-yl tetradecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63597-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4alpha-Phorbol-12-myristate-13-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063597444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4alpha-Phorbol 12-myristate 13-acetate
Reactant of Route 2
4alpha-Phorbol 12-myristate 13-acetate
Reactant of Route 3
4alpha-Phorbol 12-myristate 13-acetate
Reactant of Route 4
4alpha-Phorbol 12-myristate 13-acetate
Reactant of Route 5
4alpha-Phorbol 12-myristate 13-acetate
Reactant of Route 6
4alpha-Phorbol 12-myristate 13-acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.